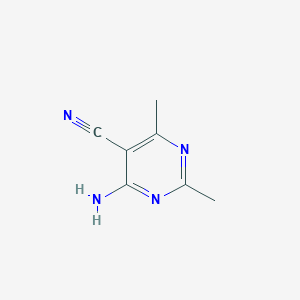

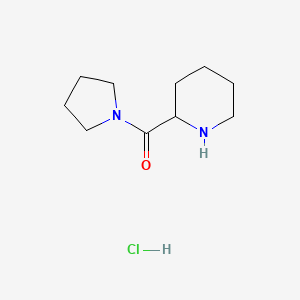

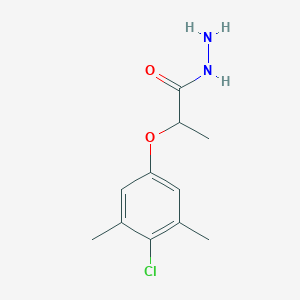

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a nitrogen-containing heterocycle that is presumed to have interesting chemical and biological properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer potential characteristics and applications of this compound.

Synthesis Analysis

The synthesis of related nitrogen-containing heterocycles, such as those described in the papers, often involves coupling reactions and the use of catalysts. For example, the synthesis of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile involves a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile . Similarly, the synthesis of tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives uses piperidine as a catalyst . These methods suggest that the synthesis of this compound could also involve a coupling reaction and potentially a catalyst to promote the reaction.

Molecular Structure Analysis

The molecular structure of nitrogen-containing heterocycles is often confirmed using spectroscopic techniques such as IR, NMR, HRMS, and UV-vis spectroscopy, in addition to X-ray single-crystal determination . Computational methods like Hartree-Fock (HF) and density functional theory (DFT) are also used to predict and confirm the molecular geometry and vibrational frequencies . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic properties, such as HOMO and LUMO energies, which can be calculated using time-dependent density functional theory (TD-DFT) . The natural bond orbital (NBO) analysis can provide insights into the stability of the molecule, hyperconjugative interactions, and charge delocalization . These analyses would be relevant to understanding the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing heterocycles can be deduced from their synthesis and molecular structure. The antibacterial activity of some derivatives indicates potential biological applications . The electronic properties derived from computational studies can suggest the compound's reactivity and stability . These properties would be essential to characterize for this compound as well.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, related to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, has been synthesized using Vilsmeier–Haack chlorination. Its structure was analyzed through X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy, revealing insights into its geometric parameters and optical properties (Jukić et al., 2010).

Synthesis and Reactivity Studies

- The synthesis of 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles, related to the chemical , involved ring contraction from functionalized 2H-pyran-2-ones. This study provides insights into reaction pathways and product formation in similar compounds (Sil et al., 2004).

Spectroscopic and Solvent Effects Studies

- 2-Hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative, was synthesized and analyzed using spectroscopic techniques. This study explored intermolecular interactions and the effects of solvents on absorption spectra, which are relevant for understanding the properties of similar compounds (Tranfić et al., 2011).

Microwave Assisted Synthesis

- Related compounds, 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, were synthesized using microwave irradiation. This method highlights the potential for efficient synthesis routes for similar nitropyridine derivatives (Mahesh et al., 2004).

Antimicrobial Activity Studies

- Derivatives of 4-Pyrrolidin-3-cyanopyridine, similar to the queried compound, were synthesized and tested for antimicrobial activity. This study demonstrates the potential biomedical applications of these types of compounds (Bogdanowicz et al., 2013).

Medicinal Chemistry Applications

- The synthesis and evaluation of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives, similar to the compound of interest, were reported for their antibacterial and antifungal activities. This indicates the relevance of these compounds in medicinal chemistry (Goswami et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXODVNTPRVAEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384479 |

Source

|

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

671191-99-4 |

Source

|

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)